

Spectroscopic Analysis of Lapyrium Chloride: A Technical Guide

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Compound of Interest

Compound Name: Lapyrium

Cat. No.: B1674504

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Abstract

Lapyrium chloride is a quaternary ammonium compound utilized as a cationic surfactant, biocide, and antistatic agent.[1][2] This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization of **Lapyrium** chloride (CAS 6272-74-8).[1][2][3][4] Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. This document summarizes key quantitative data in structured tables and includes visualizations of experimental workflows and the proposed antimicrobial mechanism of action to facilitate a deeper understanding of this compound's physicochemical properties.

Chemical Identity and Properties

Lapyrium chloride is chemically identified as 1-[2-Oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]pyridinium chloride.[4] It belongs to the class of quaternary ammonium salts, which are known for their antimicrobial and surfactant properties.[3]

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₅ ClN ₂ O ₃	[4][5][6][7][8]
Molecular Weight	398.97 g/mol	[4][6][8]
IUPAC Name	2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate;chloride	[5][7]
CAS Number	6272-74-8	[1][2][3][4]
Appearance	Pale yellow or white crystalline powder	[3][9]
Melting Point	141-144 °C	[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Lapyrium** chloride in solution. The following tables present predicted chemical shifts for ¹H and ¹³C NMR.

Table 2.1: Predicted ¹H NMR Spectral Data for **Lapyrium** Chloride

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.8	Doublet	2H	Protons ortho to N in pyridinium ring
~8.5	Triplet	1H	Proton para to N in pyridinium ring
~8.1	Triplet	2H	Protons meta to N in pyridinium ring
~5.5	Singlet	2H	-CH ₂ - group adjacent to pyridinium N
~4.3	Triplet	2H	-O-CH ₂ - of the ester group
~3.6	Triplet	2H	-CH ₂ -N- of the amide group
~2.3	Triplet	2H	-CH ₂ - adjacent to ester carbonyl
~1.6	Multiplet	2H	β-CH ₂ - of the dodecanoyl chain
~1.2-1.4	Multiplet	16H	-(CH ₂) ₈ - of the dodecanoyl chain
~0.9	Triplet	3H	Terminal -CH ₃ of the dodecanoyl chain

Table 2.2: Predicted ¹³C NMR Spectral Data for **Lapyrium** Chloride

Chemical Shift (ppm)	Assignment
~173	Ester Carbonyl Carbon (C=O)
~168	Amide Carbonyl Carbon (C=O)
~145	Carbons ortho to N in pyridinium ring
~144	Carbon para to N in pyridinium ring
~128	Carbons meta to N in pyridinium ring
~63	-O-CH ₂ - of the ester group
~61	-CH ₂ - group adjacent to pyridinium N
~40	-CH ₂ -N- of the amide group
~34	-CH ₂ - adjacent to ester carbonyl
~32	Methylene carbons of the dodecanoyl chain
~29	Methylene carbons of the dodecanoyl chain
~25	Methylene carbons of the dodecanoyl chain
~22	Methylene carbon adjacent to terminal methyl
~14	Terminal -CH ₃ of the dodecanoyl chain

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Lapyrium** chloride.

Table 2.3: Predicted Mass Spectrometry Data for **Lapyrium** Chloride

m/z	Ion	Description
363.2	[M] ⁺	Molecular ion (cationic part)
183.1	[C ₁₂ H ₂₃ O] ⁺	Dodecanoyl fragment
124.1	[C ₅ H ₅ NCH ₂ CO] ⁺	Pyridinium acetyl fragment
100.1	[C ₄ H ₁₀ NO ₂] ⁺	Aminoethyl ester fragment

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **Lapyrium** chloride based on their characteristic vibrational frequencies.

Table 2.4: Predicted IR Absorption Bands for **Lapyrium** Chloride

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3300-3500	Medium	N-H (Amide)	Stretching
3000-3100	Medium	C-H (Aromatic)	Stretching
2850-2960	Strong	C-H (Aliphatic)	Stretching
~1735	Strong	C=O (Ester)	Stretching
~1680	Strong	C=O (Amide I)	Stretching
~1600, ~1480	Medium	C=C, C=N (Pyridinium)	Ring Stretching
~1550	Medium	N-H (Amide II)	Bending
~1240	Strong	C-O (Ester)	Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridinium ring in **Lapyrium** chloride is the primary chromophore.

Table 2.5: Predicted UV-Vis Absorption Data for **Lapyrium** Chloride

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Transition
~259	~5000	Ethanol	$\pi \rightarrow \pi^*$

Experimental Protocols

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **Lapyrium** chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Methanol, MeOD-d₄, or Deuterated Chloroform, CDCl₃).
- ¹H NMR Acquisition:
 - Acquire spectra at 25 °C.
 - Use a standard single-pulse experiment.
 - Set a spectral width of approximately 16 ppm.
 - Employ a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire spectra at 25 °C.
 - Use a proton-decoupled pulse sequence.
 - Set a spectral width of approximately 220 ppm.
 - Employ a relaxation delay of 2-5 seconds.

- Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry

- Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
- Sample Preparation: Prepare a dilute solution of **Lapyrium** chloride (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
 - Operate the mass spectrometer in positive ion mode.
 - Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
 - Acquire data over a mass range of m/z 50-500.
 - For fragmentation studies (MS/MS), select the parent ion (m/z 363.2) and apply collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of **Lapyrium** chloride with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

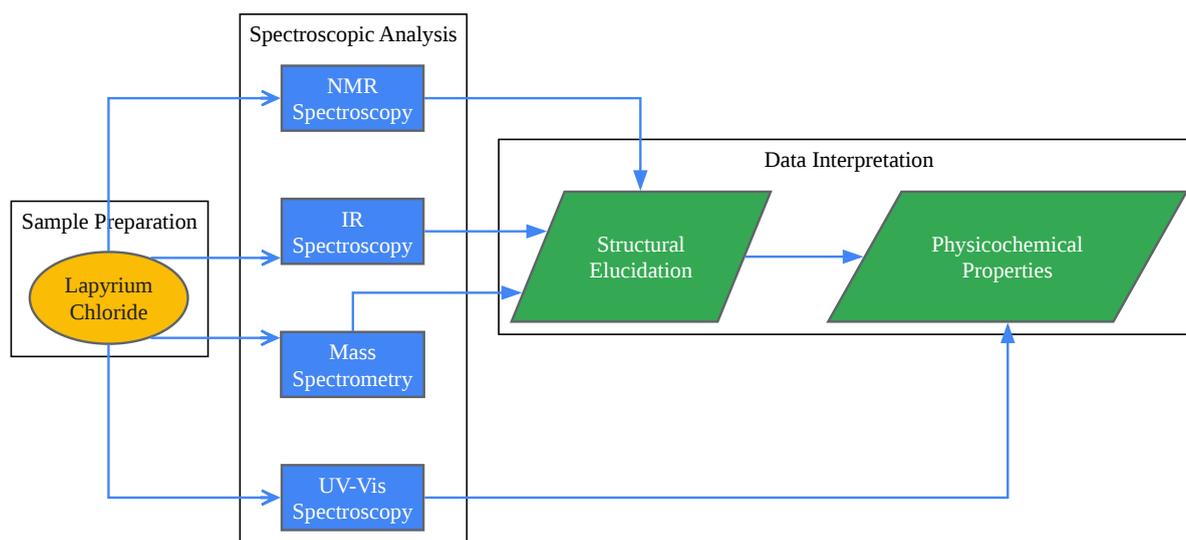
- Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, scan the range from 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

UV-Vis Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Prepare a stock solution of **Lapyrium** chloride in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- Acquisition:
 - Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the **Lapyrium** chloride solution.
 - Scan the wavelength range from 200 to 400 nm.
 - Record the absorbance spectrum.

Visualizations

Experimental Workflow

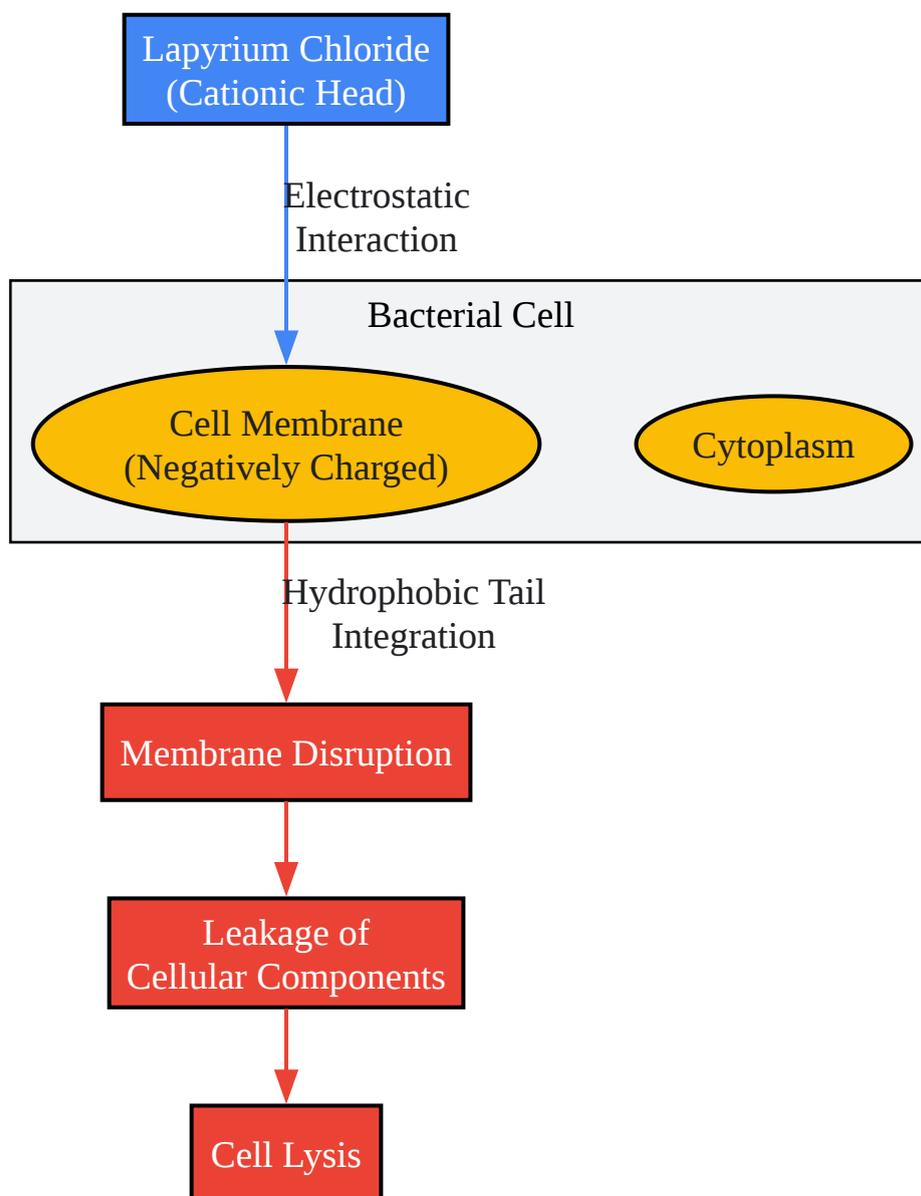


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Caption: General workflow for spectroscopic analysis of **Lapyrium** chloride.

Proposed Antimicrobial Mechanism of Action

Quaternary ammonium compounds like **Lapyrium** chloride primarily exert their antimicrobial effects by disrupting bacterial cell membranes.



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